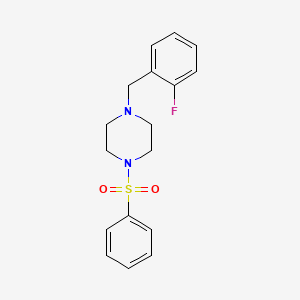
N-isobutyl-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-2,5-dimethylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET has been extensively studied for its chemical properties, mechanism of action, and its effectiveness in repelling insects.
Scientific Research Applications
DEET has been extensively studied for its effectiveness in repelling insects. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET has also been studied for its safety and toxicity in humans and animals. Studies have shown that DEET is safe for use in humans when used as directed.
Mechanism of Action
The mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's sense of smell. DEET may also interfere with the insect's ability to detect the carbon dioxide and lactic acid that humans emit, which are attractive to insects.
Biochemical and Physiological Effects
DEET has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to interfere with the insect's ability to detect and locate hosts. DEET may also interfere with the insect's feeding behavior and cause repellency. In addition, DEET has been shown to have effects on the insect's nervous system, which may contribute to its repellent properties.
Advantages and Limitations for Lab Experiments
DEET is widely used in laboratory experiments to study the behavior and physiology of insects. It is a highly effective repellent and can be used to study the effects of repellents on insect behavior. However, DEET can also have effects on the behavior and physiology of insects, which may confound experimental results. In addition, DEET can be toxic to certain types of insects, which may limit its use in certain experiments.
Future Directions
There are many future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and safer than DEET. Another area of research is the study of the mechanism of action of DEET and its effects on the nervous system of insects. Finally, research is needed to better understand the interactions between DEET and other chemicals in the environment, which may affect its effectiveness and safety.
Synthesis Methods
DEET is synthesized through a multi-step process that involves the reaction of 2,5-dimethylbenzoic acid with isobutylamine. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation and recrystallization to obtain pure DEET.
properties
IUPAC Name |
2,5-dimethyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)8-14-13(15)12-7-10(3)5-6-11(12)4/h5-7,9H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXKDJRXTDOROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-methylpropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)



![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)
![methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B5756411.png)



![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide](/img/structure/B5756427.png)